molecular formula C19H23N3O2 B5656758 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5656758
M. Wt: 325.4 g/mol
InChI Key: ZHWRBXUKXPOCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • The synthesis of 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves specific structural modifications to improve affinity and selectivity for certain receptors. For instance, modifications like replacing the phthalimide moiety with substituted benzamides or alkyl amides can be beneficial. These changes can lead to improved affinity and selectivity for targeted receptors (Raghupathi et al., 1991).

Molecular Structure Analysis

  • The molecular structure of compounds like 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide often features a piperazine ring adopting a chair conformation. The dihedral angles between the rings in the molecule play a significant role in its biological activity (Anthal et al., 2018).

Chemical Reactions and Properties

  • These compounds can form one, two, or three-dimensional hydrogen-bonded assemblies, influenced by factors like pseudosymmetry and inversion twinning. The specific assembly structure impacts the compound's reactivity and interaction with biological targets (Chinthal et al., 2021).

Physical Properties Analysis

  • The physical properties, such as crystal structure and packing, are crucial for understanding the compound's stability and solubility. For instance, specific derivatives of 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide may exhibit distinct crystallographic properties, influencing their physical state and solubility (Zhang et al., 2007).

Chemical Properties Analysis

  • The chemical properties, like binding affinity and selectivity to specific receptors, are influenced by structural modifications. For example, changes in the amide bond or the alkyl chain linking the benzamide moiety to the piperazine ring can significantly impact the compound's affinity for certain receptors (Perrone et al., 2000).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Many piperazine derivatives have biological activity, but the exact effects can vary widely .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential uses and future directions for this compound would likely depend on its biological activity. Piperazine derivatives are found in a variety of pharmaceuticals and other biologically active compounds, so it’s possible that this compound could have interesting and useful properties .

properties

IUPAC Name

4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-6-5-7-16(14-15)20-19(23)22-12-10-21(11-13-22)17-8-3-4-9-18(17)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWRBXUKXPOCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

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